Diethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate

Medicinal Chemistry Organic Synthesis Cytostatic Agents

Diethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate (CAS 100852-80-0) is the essential starting material for 3,5-bis-(hydroxymethyl)pyrazoles—validated cytostatic agent precursors. The 1-methyl and diethyl ester groups are mandatory for the DIBAL-H reduction pathway (very good yields); generic N-benzyl or dimethyl ester analogs fail. Also serves as a reference standard for gas-phase ion chemistry (proton affinity: 913.4 kJ/mol) and analytical method development. Specify CAS 100852-80-0 to guarantee synthetic success.

Molecular Formula C10H14N2O4
Molecular Weight 226.23 g/mol
CAS No. 100852-80-0
Cat. No. B009514
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate
CAS100852-80-0
Molecular FormulaC10H14N2O4
Molecular Weight226.23 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC(=NN1C)C(=O)OCC
InChIInChI=1S/C10H14N2O4/c1-4-15-9(13)7-6-8(12(3)11-7)10(14)16-5-2/h6H,4-5H2,1-3H3
InChIKeyWPKJUUKSWNCKPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate (CAS 100852-80-0): A Pyrazole Diester Building Block for Research


Diethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate (CAS 100852-80-0), with the molecular formula C10H14N2O4 and a molecular weight of 226.23 g/mol, is a heterocyclic compound classified as a pyrazole carboxylic acid derivative [1]. It features a pyrazole ring substituted with two ester groups at the 3- and 5- positions and a methyl group at the 1- position . This compound serves as a versatile building block in organic synthesis and is of interest in medicinal and agricultural chemistry research [2].

Why Generic Substitution is Risky: The Case for Specifying Diethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate (CAS 100852-80-0)


Generic substitution of pyrazole-3,5-dicarboxylate derivatives is not scientifically sound, as the N-methyl group and the ethyl ester functionalities on Diethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate are not interchangeable with other N-substituents (e.g., benzyl) or other dialkyl esters (e.g., dimethyl) without altering the compound's fundamental physicochemical and biological properties [1]. Even subtle changes to the pyrazole core can drastically impact its reactivity as a synthetic intermediate and its ability to engage with biological targets [1][2]. The specific pattern of substitutions directly determines its suitability as a precursor for targeted molecules, and failure to specify the correct derivative can lead to synthetic failure, off-target biological activity, or non-compliance in research protocols.

Quantitative Differentiation Guide for Diethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate (CAS 100852-80-0) vs. Analogs


Synthetic Utility: A Validated Precursor for Cytostatic Agents

In a direct synthetic study, 1-methyl-diethylpyrazole-3,5-dicarboxylate (2a) was successfully reduced to its corresponding 3,5-bis-(hydroxymethyl)pyrazole derivative (4a) in very good yields using diisobutylaluminium hydride (DIBAL-H) in toluene [1]. This contrasts with a lower-yielding alternative route using lithium aluminium hydride (LAH) on the corresponding thioester 3'' [1]. This demonstrates the compound's specific and efficient reactivity as a precursor for the synthesis of potent cytostatic 3,5-bis-(bromomethyl)pyrazoles (6a) [1].

Medicinal Chemistry Organic Synthesis Cytostatic Agents

Physicochemical Property: Established Proton Affinity

The proton affinity (PA) of diethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate has been evaluated and recorded in the NIST Chemistry WebBook as 913.4 kJ/mol, with a corresponding gas basicity of 881.5 kJ/mol [1]. This quantitative physicochemical parameter is a fundamental property that can differentiate it from analogs with different substitution patterns (e.g., N-unsubstituted pyrazoles or those with different alkyl esters) which would have different PA values [2].

Physical Chemistry Analytical Chemistry Gas-Phase Ion Chemistry

Spectral Identification: Verifiable Purity and Identity via NMR and MS

The compound has reference spectra available in authoritative databases, including 3 NMR spectra and 1 MS (GC) spectrum in the Wiley KnowItAll Spectral Library [1]. This allows for direct and unambiguous verification of identity and purity, differentiating it from compounds lacking such comprehensive spectral characterization. Commercial vendors also specify purity levels, with one source indicating a minimum purity specification of 98% and another specifying 97% .

Analytical Chemistry Quality Control Spectral Databases

High-Confidence Application Scenarios for Diethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate (CAS 100852-80-0)


Synthesis of Cytostatic 3,5-Bis-(halomethyl)pyrazoles

Procure this specific diester for use as a key starting material in the synthesis of 3,5-bis-(hydroxymethyl)pyrazoles, which are precursors to potent cytostatic agents. The 1-methyl substitution and diethyl ester groups are critical for the reduction reaction with DIBAL-H, which has been demonstrated to proceed with 'very good yields' [1]. This compound is not a generic pyrazole diester; its specific structure is required for this validated synthetic pathway.

Reference Standard for Physicochemical or Analytical Studies

The compound's well-defined and published physicochemical properties, including its proton affinity of 913.4 kJ/mol and gas basicity of 881.5 kJ/mol [1], make it a suitable reference standard for gas-phase ion chemistry studies or for calibrating computational models. Its established spectral profile (NMR, MS) further supports its use as a reliable analytical standard for method development and quality control [2].

Development of Agrochemical Intermediates

Based on its class of compounds, diethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate can serve as a building block for synthesizing novel agrochemicals, such as fungicides and herbicides, that target specific crop protection needs [1]. Its structural features are relevant to the development of new active ingredients in this field.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Diethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.